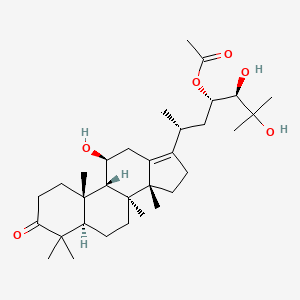
Alisol A 23-acetate
Übersicht
Beschreibung
Alisol A 23-acetate is a naturally occurring polyhydroxysteroid found in the bark of the Alnus rubra tree, which is native to the Pacific Northwest of North America. This compound has been studied for its potential therapeutic benefits and has been used in a number of scientific studies to investigate its properties.
Wissenschaftliche Forschungsanwendungen
Structural Transformation and Stability
Alisol A 23-acetate, a triterpenoid compound, has been studied for its structural transformation and stability. It was found to be unstable in solvents, inter-transforming with alisol A 24-acetate. This transformation was more rapid in protic solvents than in aprotic solvents. Additionally, both compounds could deacetylate to yield alisol A over time in methanol. This study represents the first report on the structural transformation between these compounds, contributing to the understanding of their chemical behavior and stability, which is essential for their use in medicinal applications (Makabel et al., 2008).
Antibacterial Effect
This compound has shown potent antibacterial activity. In a study that isolated various terpenes from the rhizomes of Alisma orientale, this compound demonstrated significant inhibitory effects against antibiotic-resistant strains, with lower minimum inhibitory concentration (MIC) values compared to standard antibiotics. This suggests its potential as a natural antibacterial agent (Jin et al., 2012).
Cholesterol-Lowering Effect
The cholesterol-lowering effect of alisol acetates, including this compound, has been documented. These compounds effectively reduced total cholesterol (TC), triglyceride (TG), and low-density lipoprotein cholesterol (LDL-C) levels in hyperlipidemic mice, while increasing high-density lipoprotein cholesterol (HDL-C) concentrations. This was achieved by inhibiting the activity of HMG-CoA reductase, a key enzyme in cholesterol metabolism, suggesting a potential role in treating hyperlipidemia (Xu et al., 2016).
In Vivo Stability
The stability of this compound under simulated in vivo conditions was studied to understand its behavior inside the body. It was found that this compound, along with alisol A 24-acetate, was unstable under simulated stomach conditions and transformed rapidly. This information is crucial for the development of pharmaceutical formulations and for understanding the metabolic fate of these compounds in the body (C. Jun, 2011).
Anti-Complementary Activity
This compound exhibits anti-complementary activity, which is crucial in modulating the immune response. This compound was isolated from Alismatis rhizoma and studied for its effects on the classical pathway of the complement system. This type of activity indicates potential therapeutic applications in immune-related disorders (Lee et al., 2003).
Pharmacokinetic Studies
Pharmacokinetic studies involving this compound have been conducted to understand its absorption and distribution in the body. A specific method was developed for the quantitation of alisol A and alisol B 23-acetate in rat plasma, indicating the feasibility of monitoring these compounds in biological systems (Zhang et al., 2014).
Wirkmechanismus
Target of Action
Alisol A 23-acetate, a triterpenoid compound isolated from Alismatis Rhizoma, has been found to interact with several protein targets. These include the farnesoid X receptor, soluble epoxide hydrolase, and other enzymes such as AMPK, HCE-2, and functional proteins like YAP, LXR . These targets are involved in various biological processes, including anti-atherosclerosis, anti-inflammatory, antioxidant, anti-fibrotic, and anti-proliferative activities .
Mode of Action
This compound interacts with its targets to induce various cellular changes. For instance, it has been found to induce autophagy in human breast cancer cells . This is supported by the triggered autophagosome formation and increased LC3-II levels . Furthermore, it has been shown to suppress the NF-κB and PI3K/Akt/mTOR pathways in MDA-MB-231 cells .
Biochemical Pathways
This compound affects several biochemical pathways. It has been reported to inhibit the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to cell cycle arrest and apoptosis . Additionally, it has been found to suppress the NF-κB pathway, which plays a key role in inflammation and immunity .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using a UFLC-MS/MS method . .
Result of Action
The action of this compound results in several molecular and cellular effects. It has been shown to significantly suppress the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells . This is achieved by inhibiting the expression levels of MMP-2 and MMP-9, proteins involved in cell migration and invasion . Additionally, it induces cell cycle arrest at the G0/G1 phase and downregulates the expression of cyclin D1, a cell cycle regulatory protein .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found to exert renoprotective action against renal ischemia-reperfusion injury . This suggests that the compound’s action, efficacy, and stability can be influenced by the physiological environment, such as the presence of ischemia or reperfusion injury .
Biochemische Analyse
Biochemical Properties
Alisol A 23-acetate plays a pivotal role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to activate the farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of bile acid homeostasis, lipid metabolism, and inflammation . This interaction leads to the modulation of downstream gene expression, influencing various metabolic pathways. Additionally, this compound interacts with enzymes such as cytochrome P450s, which are crucial for its metabolic processing .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In hepatocytes, it has been observed to reduce lipid accumulation and inflammation, thereby protecting against non-alcoholic steatohepatitis . The compound influences cell signaling pathways, including the FXR signaling pathway, which plays a crucial role in maintaining cellular homeostasis. This compound also affects gene expression by modulating the transcription of genes involved in lipid metabolism and inflammatory responses . Furthermore, it impacts cellular metabolism by enhancing the expression of genes related to fatty acid oxidation and reducing those involved in lipogenesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the FXR, leading to its activation and subsequent regulation of target genes . This activation results in the inhibition of bile acid synthesis and the promotion of bile acid excretion, thereby maintaining bile acid homeostasis . Additionally, this compound modulates the activity of enzymes such as cytochrome P450s, influencing its own metabolism and that of other compounds . The compound also affects gene expression by interacting with transcription factors and co-regulators, leading to changes in the expression of genes involved in lipid metabolism and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure . Long-term studies have shown that this compound maintains its protective effects on cellular function over extended periods, with sustained activation of FXR and consistent modulation of gene expression . Prolonged exposure to high concentrations may lead to reduced efficacy due to potential feedback mechanisms and receptor desensitization .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits protective effects against liver injury and inflammation . At high doses, this compound may induce toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects plateau beyond a certain dosage, indicating the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound influences metabolic flux by modulating the expression of genes involved in lipid metabolism, including those encoding for enzymes such as acetyl-CoA carboxylase and fatty acid synthase . These interactions result in altered metabolite levels, contributing to its therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is known to interact with bile acid transporters, facilitating its uptake and excretion . Additionally, this compound binds to serum proteins, which aids in its distribution throughout the body . These interactions influence its localization and accumulation in target tissues, enhancing its therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with FXR and other nuclear receptors . Post-translational modifications, such as acetylation, may influence its targeting to specific cellular compartments . This localization is essential for its role in regulating gene expression and maintaining cellular homeostasis .
Eigenschaften
IUPAC Name |
[(3R,4S,6R)-2,3-dihydroxy-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-4-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O6/c1-18(16-23(38-19(2)33)27(36)29(5,6)37)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34,36-37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZLECBBHPYBFK-JSWHPQHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C)(C)O)O)OC(=O)C)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C(C)(C)O)O)OC(=O)C)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known pharmacological activities of alisol A 23-acetate?
A1: this compound has demonstrated various pharmacological activities, including:* Anti-tumor activity: Exhibits cytotoxic effects against various cancer cells, including liver cancer [, ]. * Anti-allergic activity: Suppresses allergic responses and experimental atopic dermatitis in preclinical models [].* Hypolipidemic effect: Reduces total cholesterol, triglyceride, and low-density lipoprotein cholesterol levels in hyperlipidemic mice [, , ].
Q2: How does this compound exert its anti-tumor effects?
A2: Research suggests that this compound induces G1 cell cycle arrest and apoptosis in cancer cells. This effect is potentially linked to the inhibition of the mTOR pathway and disruption of ribosomal biogenesis []. Additionally, it has been shown to inhibit cell migration and invasion in hepatocellular carcinoma, possibly by downregulating matrix metalloproteinase (MMP)-2 and -9 activities [].
Q3: What is the role of this compound in treating allergic asthma?
A3: Studies indicate that this compound might help alleviate allergic asthma by suppressing immune responses. Preclinical studies show it reduces inflammatory cytokine levels and the influx of immune cells into the lungs []. Additionally, it inhibits antigen-induced degranulation of mast cells, which play a key role in allergic reactions [].
Q4: Does this compound interact with any specific receptors?
A4: Although its exact mechanism of action is still under investigation, this compound has been proposed to act as an agonist of the farnesoid X receptor (FXR) [, ]. FXR is a nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C32H50O5, and its molecular weight is 514.73 g/mol [].
Q6: Is this compound stable in different solvents?
A7: this compound, similar to its structural analog alisol A 24-acetate, has been reported to undergo structural transformation in solvents. This transformation is more rapid in protic solvents compared to aprotic solvents [].
Q7: What are the implications of this compound’s stability on its applications?
A7: The stability of this compound is a crucial factor to consider during its extraction, storage, and formulation for research or potential therapeutic applications. Its tendency to transform in certain solvents might affect its efficacy and require specific handling procedures.
Q8: What analytical techniques are used to identify and quantify this compound?
A8: Several analytical techniques have been employed to identify and quantify this compound:
- High-performance liquid chromatography (HPLC): Used to separate and quantify this compound in plant extracts and formulations [, , , , ].
- HPLC coupled with evaporative light scattering detection (ELSD): Offers a sensitive method for quantifying this compound in complex matrices [, ].
- HPLC coupled with mass spectrometry (HPLC-MS): Provides accurate identification and quantification of this compound based on its mass-to-charge ratio [].
- Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS): This high-resolution technique allows for the identification and structural characterization of this compound in complex mixtures [].
Q9: How is the quality of this compound ensured?
A10: Quality control of this compound typically involves:* Standardization of extraction procedures: Ensuring consistent extraction yields and purity of the compound [].* Development and validation of analytical methods: Employing reliable methods like HPLC, HPLC-ELSD, and HPLC-MS for accurate identification and quantification [, , , ].* Establishment of reference standards: Using pure this compound as a reference for comparison and quantification [].
Q10: What are the future directions for research on this compound?
A10: Future research directions for this compound include:
- Structure-activity relationships: Exploring the relationship between the structure of this compound and its biological activity, potentially leading to the development of more potent and selective derivatives [].
- Formulation development: Developing suitable formulations to enhance its stability, solubility, and bioavailability, which are crucial for its potential therapeutic applications [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




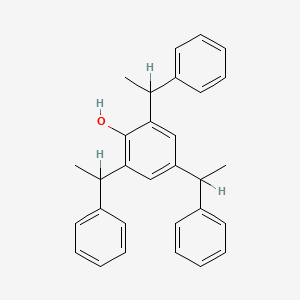
![2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B3028309.png)
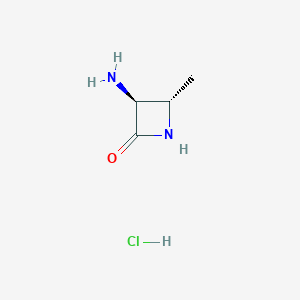
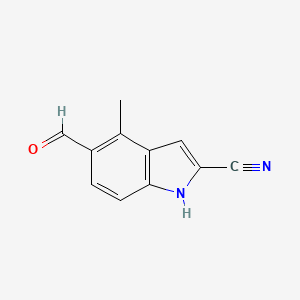
![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B3028317.png)

![2-Aza-bicyclo[2.2.1]heptane-2,6-dicarboxylic acid 2-tert-butyl ester](/img/structure/B3028321.png)
![3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B3028322.png)
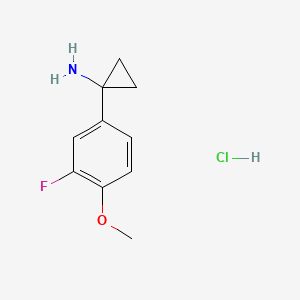

![tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride](/img/structure/B3028326.png)
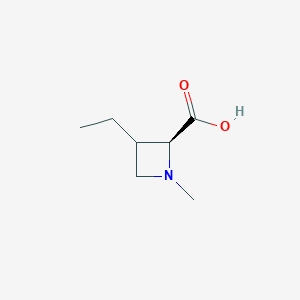
![(S)-N-((1,4-Diazabicyclo[2.2.2]octan-2-YL)methyl)-8-amino-7-chloro-2,3-dihydrobenzo[B][1,4]dioxine-5-carboxamide](/img/structure/B3028329.png)